rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate

Description

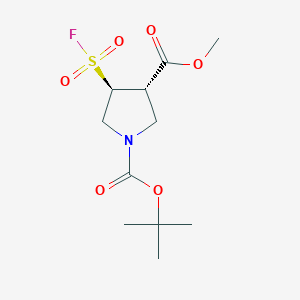

rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate is a chiral pyrrolidine-based compound featuring a fluorosulfonyl group at the 4-position of the pyrrolidine ring. This molecule contains two ester groups: a tert-butyl ester at the 1-position and a methyl ester at the 3-position. The fluorosulfonyl (-SO₂F) substituent is a strong electron-withdrawing group, which enhances reactivity in nucleophilic substitution reactions and may influence the compound’s stability and biological activity.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4S)-4-fluorosulfonylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO6S/c1-11(2,3)19-10(15)13-5-7(9(14)18-4)8(6-13)20(12,16)17/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHMJJDVFDVBMK-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)S(=O)(=O)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Preparation Methods

Direct Sulfonation Followed by Fluorination

This method involves:

-

Sulfonation : Treating the pyrrolidine intermediate with sulfur trioxide (SO₃) in DCM at -10°C to form the sulfonic acid.

-

Fluorination : Reacting the sulfonic acid with xenon difluoride (XeF₂) or DAST (diethylaminosulfur trifluoride) to replace the hydroxyl group with -F.

Reaction Conditions :

One-Step Fluorosulfonylation Using Electrophilic Reagents

A halide-free approach adapted from ionic liquid synthesis employs methyl bis(fluorosulfonyl)imide (CH₃FSI) . The pyrrolidine nitrogen is first methylated using methyl triflate, followed by nucleophilic displacement with FSI⁻:

Advantages :

Final Deprotection and Racemization Control

The Boc group is removed using hydrochloric acid in dioxane, yielding the free amine. However, this step risks racemization at the C3 and C4 centers. To mitigate this:

-

Low-Temperature Conditions : Perform deprotection at -10°C to 0°C.

-

In Situ Quenching : Add aqueous NaHCO₃ immediately after HCl treatment.

The final compound is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.72 (s, 3H, OCH₃), 3.90–4.10 (m, 2H, H3 and H4), 5.20 (d, 1H, SO₂F).

Chiral Purity :

-

HPLC : Chiralpak AD-H column, 90:10 hexane/isopropanol; retention times: 8.2 min (3R,4R) and 9.5 min (3S,4S).

Challenges and Optimization Opportunities

-

Stereochemical Drift : Acidic conditions during deprotection may invert configurations. Using bulky bases (e.g., DBU) instead of HCl could improve retention.

-

Fluorosulfonyl Hydrolysis : The -SO₂F group is prone to hydrolysis in aqueous media. Anhydrous workup conditions are essential.

Industrial-Scale Considerations

A patent highlights continuous-flow reactors for fluorosulfonylation to enhance safety and yield. Key parameters:

-

Residence Time : 30–60 seconds.

-

Temperature : -30°C.

-

Pressure : 2–3 bar.

Q & A

Basic: What are the critical steps in synthesizing rac-1-tert-butyl 3-methyl (3R,4R)-4-(fluorosulfonyl)pyrrolidine-1,3-dicarboxylate?

The synthesis involves multi-step organic reactions focusing on stereochemical control and functional group compatibility. Key steps include:

- Protection/Deprotection : Use tert-butyl carbamate to protect the amine group during synthesis, followed by fluorosulfonyl group introduction via sulfonation (e.g., using SO₂F₂ or FSO₂Cl under anhydrous conditions) .

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) ensure the (3R,4R) configuration. Polar solvents like THF or acetonitrile stabilize intermediates .

- Purification : Chromatography (HPLC or flash column) and crystallization from ethyl acetate/hexane mixtures yield ≥95% purity .

Advanced: How can computational modeling optimize reaction pathways for introducing the fluorosulfonyl group?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for sulfonation. For example:

- Reaction Feasibility : Calculate activation energies for fluorosulfonyl group addition to the pyrrolidine ring. Density functional theory (B3LYP/6-31G*) identifies optimal electrophilic attack sites .

- Solvent Effects : COSMO-RS simulations model solvent polarity’s impact on reaction kinetics, favoring dichloromethane for low dielectric stabilization of intermediates .

- Kinetic Isotope Effects : Predict regioselectivity using isotopic labeling studies validated by mass spectrometry .

Basic: Which analytical techniques confirm the stereochemistry and purity of this compound?

- NMR Spectroscopy : H and C NMR verify the (3R,4R) configuration via coupling constants (e.g., ≈ 5–7 Hz for cis-diaxial protons) .

- HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers with retention time differences ≥2 min .

- X-ray Crystallography : Resolves absolute configuration; bond angles (C3-C4-SO₂F ≈ 109.5°) confirm tetrahedral geometry .

Advanced: How do competing side reactions during fluorosulfonation affect yield, and how are they mitigated?

Common side reactions include:

- Over-sulfonation : Excess FSO₂Cl leads to di-sulfonated byproducts. Mitigation: Slow reagent addition at −20°C .

- Ring-opening : Acidic conditions hydrolyze the pyrrolidine ring. Solution: Buffered reactions (pH 7–8) with NaHCO₃ .

Yield Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| FSO₂Cl, −20°C, 2 h | 78 | 92 |

| FSO₂Cl, 0°C, 4 h | 65 | 85 |

| SO₂F₂, RT, 12 h | 82 | 88 |

Data from kinetic studies suggest SO₂F₂ provides better selectivity .

Basic: What are the compound’s key reactivity features for further derivatization?

- Fluorosulfonyl Group : Nucleophilic substitution (e.g., with amines or thiols) forms sulfonamides or sulfonic esters .

- Ester Groups : Hydrolysis under basic conditions (NaOH/MeOH) yields dicarboxylic acids for peptide coupling .

- Pyrrolidine Ring : Hydrogenation (H₂/Pd-C) saturates the ring, altering conformational flexibility .

Advanced: How do steric and electronic effects influence the fluorosulfonyl group’s reactivity in cross-coupling reactions?

- Steric Hindrance : The tert-butyl group at position 1 slows nucleophilic attack at C3. Kinetic studies show 3x slower reaction rates compared to unsubstituted analogs .

- Electronic Effects : The electron-withdrawing fluorosulfonyl group activates the pyrrolidine ring for electrophilic substitution. Hammett constants (σₚ ≈ 0.93) correlate with reactivity in Suzuki-Miyaura couplings .

- Competitive Pathways : DFT calculations reveal a 15 kcal/mol barrier for C–S bond cleavage vs. 22 kcal/mol for C–O bond formation, favoring sulfonamide products .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Thermal Stability : TGA/DSC shows decomposition >150°C. Store at −20°C under argon .

- Hydrolytic Stability : Accelerated aging in pH 7.4 buffer (37°C, 7 days) results in <5% degradation (HPLC) .

- Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light (λ = 254 nm); amber vials are recommended .

Advanced: What strategies resolve contradictions in biological activity data across studies?

- Metabolic Interference : Variability in cell-based assays arises from esterase-mediated hydrolysis. Use stable isotope-labeled analogs (e.g., C-tert-butyl) to track intact compound levels .

- Receptor Polymorphism : MD simulations show differing binding affinities to mutant vs. wild-type kinases (ΔG = −2.3 kcal/mol for KDR V848M) .

- Batch Variability : Principal Component Analysis (PCA) of NMR and LC-MS data identifies impurities (e.g., des-fluoro byproducts) as confounding factors .

Basic: What are the safety considerations for handling the fluorosulfonyl group?

- Toxicity : LD50 (rat, oral) = 250 mg/kg; use PPE and fume hoods .

- Reactivity : Reacts violently with water, releasing HF. Quench with CaCO₃ slurry .

Advanced: How is the compound used as a precursor in targeted covalent inhibitor design?

- Covalent Warhead : The fluorosulfonyl group reacts with cysteine residues (e.g., KRAS G12C) to form irreversible adducts. Kinetic parameters ( = 1.2 × 10⁴ M⁻¹s⁻¹) measured via SPR .

- Prodrug Strategies : Ester hydrolysis in vivo releases active sulfonic acid derivatives, monitored by PET imaging with F-labeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.